molecular formula C7H6N2O B12363514 2,3a-Dihydroindazol-3-one

2,3a-Dihydroindazol-3-one

Cat. No.: B12363514
M. Wt: 134.14 g/mol
InChI Key: MBHURZBFUBIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3a-Dihydroindazol-3-one, also referred to as 1,2-dihydro-3H-indazol-3-one, is a synthetically valuable nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure serves as a key precursor and intermediate for the synthesis of diverse pharmacologically active compounds. Scientific investigations, particularly those detailed in patent literature, highlight its direct application in the development of anti-inflammatory agents, with studies indicating its derivatives exhibit potent inhibitory effects on key enzymes like cyclooxygenase and 5-lipoxygenase, which are primary targets in the inflammatory cascade . Furthermore, the broader class of indazole and indazolone derivatives has been extensively reported to possess a wide spectrum of biological activities, including notable analgesic, antitumor, and anticancer properties, making this chemotype a privileged structure in oncology and therapeutics research . The synthetic utility of this compound is well-demonstrated in organic synthesis methodologies, where it can be efficiently functionalized through nucleophilic ring-opening reactions of its fused oxazino and oxazolino derivatives. This reactivity allows researchers to generate a diverse array of 2-substituted 1H-indazolones using various nucleophiles such as thiolates, alkoxides, and amines, providing a versatile toolkit for constructing complex molecular libraries . As a building block, it enables the exploration of structure-activity relationships (SAR) critical for lead optimization programs. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2,3a-dihydroindazol-3-one

InChI

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-5H,(H,9,10)

InChI Key

MBHURZBFUBIBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NNC2=O)C=C1

Origin of Product

United States

Preparation Methods

Photochemical Cyclization of o-Nitrobenzyl Alcohols

Reaction Design and Mechanism

The photochemical preparation of 2,3a-dihydroindazol-3-one involves irradiating o-nitrobenzyl alcohols with primary amines under UV light. This method, developed by Kraemer et al., generates an aci-nitro intermediate (A) via light-induced tautomerization. Subsequent 6π electrocyclization forms N-hydroxy anthranil (B), which undergoes fragmentation to yield o-nitrosobenzaldehyde (7). Condensation with primary amines (e.g., allylamine, propargylamine) produces intermediates (D/E) that cyclize to form the indazolone core (Scheme 1).

Optimization and Scope

Reactions are conducted in dichloromethane at 30°C for 24 hours, with yields highly dependent on the amine substrate:

  • Aliphatic amines : 60–67% yield (e.g., 2-butylamine → 64 mg, 67%).
  • Heterocyclic amines : 62–83% yield (e.g., piperazine derivatives → 25, 83%).
  • Aromatic amines : Lower yields due to steric hindrance.

Purification via flash chromatography (2.5% MeOH/CH₂Cl₂) ensures high purity, though the method requires strict temperature control to avoid byproducts.

Copper(I)-Mediated One-Pot Synthesis

Catalytic System and Substrate Compatibility

A copper(I)-catalyzed cascade reaction enables one-pot synthesis from o-iodobenzyl bromides and hydrazine derivatives. Key components include:

  • Catalyst : CuI/1,10-phenanthroline (1:1 molar ratio).
  • Base : Cs₂CO₃ (2 equiv).
  • Solvent : Anhydrous DMF at 80°C under N₂.

The reaction proceeds via Ullmann-type coupling, forming a hydrazine intermediate that cyclizes to the indazolone core.

Performance Metrics

  • Yield : 55–72% for substituted indazoles.
  • Functional group tolerance : Electron-donating groups (e.g., -OMe) enhance yields (e.g., 5-methoxy derivative → 60%), while electron-withdrawing groups (-NO₂) reduce efficiency.
Table 1: Representative Yields for Copper-Mediated Synthesis
Substrate Product Yield
2-Iodobenzyl bromide 1,2-di-tert-butyl indazole 60%
2-Iodo-5-methoxybenzyl bromide 5-Methoxyindazolone 72%
2-Iodo-4-nitrobenzyl bromide 4-Nitroindazolone 55%

Nucleophilic Ring-Opening of Oxazinoindazoles

Methodology Overview

Oxazino[3,2-b]indazoles undergo nucleophilic attack at the C3 position, followed by ring-opening to yield 2-substituted indazolones. Common nucleophiles include:

  • Thiolates : 77–99% yield (e.g., PhSNa → 99%).
  • Alkoxides : 35–88% yield (e.g., c-C₅H₉ONa → 35%).
  • Amines : 38–61% yield (e.g., iPrNH₂ → 59%).

ANRORC Mechanism

The Addition/Nucleophile/Ring-Opening/Ring-Closure (ANRORC) pathway dominates with iodide, enabling sequential reactions. For example, treatment of oxazinoindazole 5 with KI forms intermediate 23' , which cyclizes to pyrazoloindazolone 34' (Scheme 2).

Table 2: Nucleophilic Ring-Opening Yields
Nucleophile Product Yield
CH₃CH₂SNa 8 77%
C₆H₅SNa 9 99%
iPrNH₂ 13 59%

Comparative Analysis of Methods

Efficiency and Practicality

  • Photochemical method : Advantages include mild conditions and green solvent use (CH₂Cl₂). Limitations: Long reaction times (24 h) and moderate yields (55–83%).
  • Copper-mediated synthesis : Higher yields (up to 72%) and one-pot convenience. Drawbacks: Sensitivity to oxygen and costly catalysts.
  • Nucleophilic ring-opening : Excellent functionalization potential but requires pre-synthesized oxazinoindazoles.

Industrial Scalability

  • Photochemical routes : Scalable with flow reactors to enhance light penetration.
  • Copper catalysis : Limited by Cs₂CO₃ cost; alternative bases (K₃PO₄) under investigation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Indazolinone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of 3-Indazolinone can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives such as 3-hydroxyindazole.

    Reduction: Reduced derivatives such as 3-aminoindazole.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of 2,3a-dihydroindazol-3-one exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways. For instance, certain analogs have been reported to target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Various studies have demonstrated that this compound derivatives exhibit activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biological Research

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of isoaspartate aminotransferase and dihydroisoaspartate aminotransferase, which are important in amino acid metabolism. This inhibition can lead to altered metabolic states in cells, providing insights into metabolic diseases.

Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve the modulation of oxidative stress and inflammation within neural tissues .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex indazole derivatives. Its ability to undergo various chemical transformations allows chemists to create a wide array of functionalized compounds with potential applications in pharmaceuticals and agrochemicals .

Data Tables

Application AreaSpecific Use CaseMechanism of ActionReferences
Medicinal ChemistryAnticancer agentsInduction of apoptosis; inhibition of oncogenic pathways,
Antimicrobial agentsDisruption of cell membranes; inhibition of metabolism,
Biological ResearchEnzyme inhibitorsInhibition of amino acid metabolism
NeuroprotectionModulation of oxidative stress and inflammation,
Synthetic ApplicationsBuilding block for synthesisVarious chemical transformations

Case Studies

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against different cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction. These findings highlight the potential for developing new anticancer therapies based on this compound.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. Results showed that some derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Indazolinone involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of indoleamine 2,3-dioxygenase (IDO) by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition can modulate immune responses and has potential therapeutic implications in cancer and inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Contrasts

  • 1H-1,2,3-Triazole (C₂H₃N₃, MW: 69.06 g/mol) is a monocyclic five-membered ring with three nitrogen atoms. Its synthetic accessibility via click chemistry has made it a cornerstone in drug discovery .
  • Key Differences : Unlike 2,3a-dihydroindazol-3-one, triazoles lack a fused aromatic system, resulting in lower molecular weight and distinct electronic properties. Triazoles exhibit broad applications, including carbonic anhydrase-II inhibition and anticancer activity, as highlighted in recent studies .

2,1,3-Benzothiadiazole

Structural and Electronic Properties

  • 2,1,3-Benzothiadiazole (C₆H₄N₂S, MW: 136.17 g/mol) features a benzene ring fused with a thiadiazole unit containing two nitrogens and one sulfur atom .
  • Key Differences : While both compounds are bicyclic, the replacement of oxygen in dihydroindazolone with sulfur in benzothiadiazole alters electronic density and reactivity. Benzothiadiazole’s sulfur atom enhances electron-withdrawing effects, making it valuable in materials science (e.g., organic semiconductors) .
  • Implications : this compound’s oxygen atom may favor hydrogen bonding in biological systems, whereas benzothiadiazole’s sulfur could improve charge transport in electronic applications.

Pyrazole Derivatives

Structural Analogies

  • Pyrazole (C₃H₄N₂, MW: 68.08 g/mol) is a five-membered ring with two adjacent nitrogen atoms. Derivatives like 5-amino-3-hydroxy-1H-pyrazole have been synthesized for bioactive applications .
  • Key Differences : Dihydroindazol-3-one incorporates a pyrazole-like moiety fused to a benzene ring, increasing molecular complexity and steric bulk. This fusion may reduce metabolic degradation compared to simpler pyrazoles.
  • Implications : The fused system could enhance pharmacokinetic properties, though direct comparative studies are lacking in the provided evidence.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Known Applications/Activities
This compound C₇H₆N₂O 134.14 7364-25-2 Fused bicyclic, two N atoms Not explicitly reported
1H-1,2,3-Triazole C₂H₃N₃ 69.06 288-36-4 Monocyclic, three N atoms Anticancer agents, enzyme inhibitors
2,1,3-Benzothiadiazole C₆H₄N₂S 136.17 273-13-2 Fused bicyclic, two N, one S Materials science, semiconductors
Pyrazole C₃H₄N₂ 68.08 288-13-1 Monocyclic, two adjacent N atoms Drug intermediates, ligands

Research Findings and Implications

  • Synthetic Accessibility : Triazoles benefit from well-established click chemistry protocols , whereas synthetic routes for this compound remain underexplored in the provided evidence.
  • Biological Potential: The fused structure of dihydroindazol-3-one may offer advantages in drug design, such as improved metabolic stability over monocyclic analogs. However, direct pharmacological data are absent in the reviewed literature.

Biological Activity

2,3a-Dihydroindazol-3-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological significance, and pharmacological properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by a bicyclic structure that includes a five-membered ring fused to a six-membered ring. The general synthetic routes for indazolones often involve condensation reactions between appropriate amines and carbonyl compounds. Recent advancements have highlighted efficient synthetic methods, such as the Chan–Evans–Lam coupling, which can yield various N-arylindazol-3(2H)-ones with significant anti-inflammatory properties .

Biological Activities

The biological activities of this compound derivatives include:

  • Anti-inflammatory Properties : Studies have demonstrated that certain derivatives exhibit significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .
  • Antiviral and Antibacterial Effects : Some derivatives have shown promising results against viral and bacterial infections, indicating their potential as therapeutic agents in infectious diseases .
  • Antitumor Activity : Research indicates that specific indazolones possess antitumor properties, making them candidates for cancer treatment .
  • Antihyperglycemic Effects : Certain compounds within this class have been studied for their ability to lower blood glucose levels, suggesting potential benefits for diabetic patients .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeMechanism of ActionReference
Compound AAnti-inflammatoryInhibition of NO production
Compound BAntiviralViral replication inhibition
Compound CAntitumorInduction of apoptosis
Compound DAntihyperglycemicEnhancement of insulin sensitivity

Detailed Research Findings

A study conducted on the anti-inflammatory activity of N(1)-H indazol-3-one derivatives revealed that these compounds significantly inhibited NO production without affecting cell viability. The results indicated that the presence of an N(1)-H group is crucial for the anti-inflammatory efficacy in LPS-induced macrophages .

In another research effort focusing on the synthesis of 1,2-dihydro-3H-indazol-3-ones, it was found that these compounds could be synthesized via photochemical methods from o-nitrobenzyl alcohols and primary amines. The resulting indazolone derivatives exhibited a range of biological activities including antiviral and antibacterial effects .

Q & A

Q. How should researchers design experiments to resolve discrepancies in reported biological activity data for dihydroindazolones?

  • Methodological Answer : Standardize assay protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate targets. Include positive controls (e.g., known kinase inhibitors) and statistical validation (ANOVA with p < 0.05) .

Methodological Considerations Table

Research Stage Key Techniques References
SynthesisReflux cyclization, TEA catalysis
Structural AnalysisNMR, X-ray crystallography
PurificationHPLC, column chromatography
Stability TestingAccelerated aging, lyophilization
Computational StudyDFT, molecular docking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.